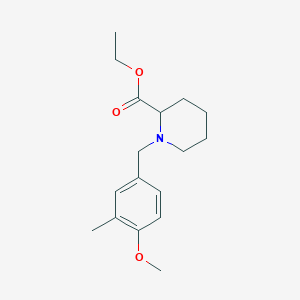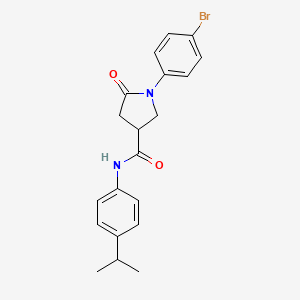
1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cell growth and survival, which ultimately results in cell death.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by downregulating the expression of genes involved in cell cycle progression. In addition, 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has anti-inflammatory properties and may reduce the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its specificity for BRD4 and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
Future research on 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on improving its solubility and stability to increase its effectiveness in vivo. It could also investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Furthermore, studies could explore the use of 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde with 4-isopropylaniline to yield 1-(4-bromophenyl)-4-(4-isopropylphenylamino)but-2-en-1-one. This intermediate is then reacted with pyrrolidine-2,5-dione to form 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. 1-(4-bromophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)14-3-7-17(8-4-14)22-20(25)15-11-19(24)23(12-15)18-9-5-16(21)6-10-18/h3-10,13,15H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCXNJRAQUEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

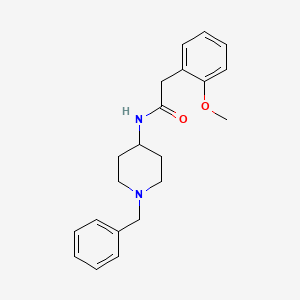
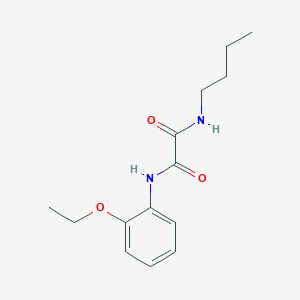
![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)
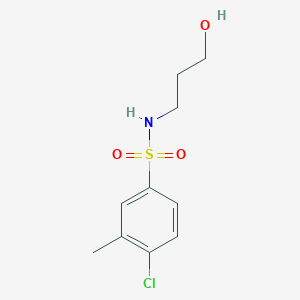
![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
![2-chloro-N-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063801.png)
![1-(benzyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5063803.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)
